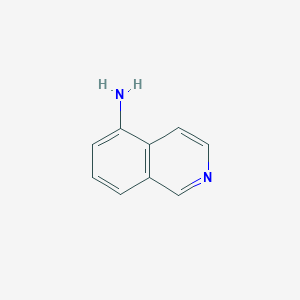

5-Aminoisoquinoline

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Se han desarrollado dos procesos efectivos para la preparación de fosfato de sitagliptina: resolución química e hidrogenación asimétrica .

-

Resolución química: : Este método involucra cinco pasos comenzando con materiales disponibles comercialmente. Los pasos clave incluyen la reducción de la enamina utilizando borohidruro de sodio y la resolución de racematos utilizando ácido (−)-di-p-toluoil-L-tartárico. Este método evita el uso de costosos catalizadores de metales nobles, lo que lo hace rentable .

-

Hidrogenación asimétrica: : Este método alternativo involucra la hidrogenación de intermediarios β-cetamida. Esta ruta se ha optimizado para producir altos rendimientos de fosfato de sitagliptina ópticamente puro .

Métodos de producción industrial

La producción industrial de fosfato de sitagliptina generalmente sigue las rutas sintéticas optimizadas mencionadas anteriormente. La producción a gran escala implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de MK0431 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halógenos, nucleófilos .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del fosfato de MK0431 puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 PARP-1 Inhibition

5-AIQ is primarily recognized for its ability to inhibit PARP-1, making it a valuable compound in cancer therapy and neuroprotection. Studies have shown that it effectively reduces cellular damage in models of ischemia/reperfusion injury, which is relevant for conditions such as stroke and heart attacks.

- Case Study : A study demonstrated that 5-AIQ significantly reduced renal injury in rats subjected to ischemia/reperfusion. The compound was shown to ameliorate renal dysfunction by inhibiting the inflammatory response associated with such injuries .

1.2 Neuroprotective Effects

Research indicates that 5-AIQ may provide neuroprotective benefits by mitigating oxidative stress and inflammation in the brain.

- Case Study : In a model of focal cerebral ischemia, 5-AIQ was found to influence neutrophil chemiluminescence, suggesting a reduction in oxidative stress and inflammatory responses post-injury .

Anti-Inflammatory Properties

5-AIQ has been investigated for its anti-inflammatory effects, particularly in conditions characterized by excessive immune responses.

- Case Study : A study involving BTBR mouse models of autism showed that treatment with 5-AIQ led to the upregulation of anti-inflammatory parameters while downregulating pro-inflammatory markers in T cells, indicating its potential role in managing immune abnormalities .

Drug Development and Research

5-AIQ is also utilized as a lead compound in drug development due to its favorable pharmacokinetic properties.

3.1 ADME Properties

In silico studies have highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) characteristics of 5-AIQ:

- Solubility : Highly soluble in water.

- Gastrointestinal Absorption : High predicted absorption rates.

- Blood-Brain Barrier (BBB) Permeability : Indicates potential for central nervous system targeting .

Radioiodination for Imaging Studies

Recent advancements have explored the use of 5-AIQ as a radiotracer for imaging PARP-1 activity in cancerous tissues.

- Case Study : Research focused on the radioiodination of 5-AIQ to develop a specific tracer for imaging PARP-1 expression in colorectal carcinoma cells. This approach aims to enhance the specificity of cancer imaging techniques and improve therapeutic targeting .

Toxicological Assessments

Evaluating the safety profile of 5-AIQ is crucial for its therapeutic applications. Studies have shown that it does not exhibit genotoxicity under various testing conditions.

- Findings : Comprehensive testing according to OECD protocols indicated that 5-AIQ does not possess genotoxic activity, reinforcing its potential as a therapeutic agent without significant mutagenic risks .

Data Summary Table

Mecanismo De Acción

El fosfato de MK0431 ejerce sus efectos inhibiendo la enzima dipeptidil peptidasa-4 (DPP-4). Esta inhibición previene la degradación de las hormonas incretinas, como el péptido similar al glucagón-1 (GLP-1) y el polipéptido insulinotropico dependiente de la glucosa (GIP). Estas hormonas mejoran la secreción de insulina y disminuyen los niveles de glucagón de una manera dependiente de la glucosa, lo que lleva a un mejor control glucémico .

Comparación Con Compuestos Similares

Compuestos similares

Vildagliptina: Otro inhibidor de DPP-4 con efectos similares en las hormonas incretinas.

Saxagliptina: Un inhibidor de DPP-4 con una estructura química ligeramente diferente pero un mecanismo de acción similar.

Linagliptina: Un inhibidor de DPP-4 con una vida media más larga en comparación con el fosfato de MK0431 .

Singularidad

El fosfato de MK0431 es único debido a su alta potencia y selectividad para DPP-4. Tiene un perfil de seguridad favorable y es bien tolerado en varios regímenes de tratamiento. Además, su estructura química permite una inhibición efectiva de DPP-4, lo que lleva a mejoras significativas en el control glucémico .

Actividad Biológica

5-Aminoisoquinoline (5-AIQ) is a compound that has garnered significant attention due to its biological activities, particularly as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

5-AIQ is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₈N₂. It is structurally related to isoquinoline and has been studied for its potential in various therapeutic applications, particularly in oncology and nephrology.

PARP-1 Inhibition :

5-AIQ acts as a selective inhibitor of PARP-1, an enzyme involved in DNA repair processes. By inhibiting PARP-1, 5-AIQ can enhance the cytotoxic effects of DNA-damaging agents like cisplatin, making it a candidate for combination therapies in cancer treatment .

Antiproliferative Effects

Research has demonstrated that 5-AIQ exhibits antiproliferative activity against various cancer cell lines. For instance, in vitro studies showed that it inhibited the growth of human gastric adenocarcinoma (AGS) and promyelocytic leukemia (HL-60) cells. The half-maximal inhibitory concentration (IC₅₀) values were determined using microculture tetrazolium reduction assays, highlighting its potential as an anticancer agent .

Renal Protection

5-AIQ has shown protective effects in models of acute kidney injury (AKI). A study involving cisplatin-induced AKI in rats indicated that treatment with 5-AIQ improved renal function and reduced fibrosis during recovery. The compound significantly decreased markers of renal damage, such as N-acetyl-β-d-glucosaminidase (NAG) excretion and glucosuria, while improving creatinine clearance .

Table 1: Urinary Variables in Cisplatin-Induced AKI

| Variable | Control | CisPt | CisPt + 5-AIQ |

|---|---|---|---|

| Proteinuria (mg/mg Cr) | 1.81 ± 0.22 | 2.05 ± 0.21 | 1.54 ± 0.16 |

| Glucosuria (mg/mg Cr) | 0.37 ± 0.06 | 1.39 ± 0.48* | 0.24 ± 0.03‡ |

| NAG (mU/mg Cr) | 34.6 ± 5.01 | 90.5 ± 10.1† | 37.2 ± 1.98§ |

*P<0.05; † P<0.001 compared with control; ‡ P<0.01; § P<0.001 compared with CisPt group.

Genotoxicity Studies

In evaluating the safety profile of 5-AIQ, studies have shown that it does not possess genotoxic activity in both in vitro and in vivo systems. This finding is crucial for its therapeutic application, especially considering the mutagenic potential associated with many compounds in the quinoline family .

Case Studies and Clinical Implications

Case Study: Combination Therapy

A recent study explored the use of a controlled-release nanocomposite formulation containing 5-AIQ for treating colorectal adenocarcinoma. The results suggested that this formulation enhanced the anticancer efficacy of 5-AIQ while minimizing toxicity to normal tissues . This highlights the potential for developing novel drug delivery systems that leverage the biological activity of 5-AIQ.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing 5-aminoisoquinoline (5-AIQ)?

Basic

The synthesis of 5-AIQ typically involves cyclization reactions of precursor amines or catalytic hydrogenation of nitro-substituted isoquinolines. Characterization should include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. For purity assessment, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended due to its high sensitivity and specificity . Host-guest inclusion complexes with β-cyclodextrin can be studied using UV-Vis absorption and fluorescence spectroscopy to evaluate spectral shifts and prototropic behavior .

Q. How does 5-AIQ inhibit PARP-1, and what experimental models validate its efficacy?

Basic

5-AIQ acts as a competitive PARP-1 inhibitor by binding to the enzyme’s catalytic domain, preventing poly(ADP-ribose) formation. In vitro validation includes PARP activity assays using recombinant human PARP-1 and NAD⁺ as a substrate. In vivo efficacy is demonstrated in rodent models of oxidative stress or inflammation, where 5-AIQ reduces tissue damage and inflammatory markers. A key study showed no genotoxicity in bacterial reverse mutation (Ames test), chromosomal aberration, or micronucleus assays, confirming its therapeutic safety profile .

Q. What standardized protocols should be followed to assess 5-AIQ’s genotoxicity in preclinical studies?

Basic

Follow OECD Guidelines:

- Bacterial Reverse Mutation Test (OECD 471) : Use Salmonella typhimurium strains (TA98, TA100, etc.) with metabolic activation (S9 mix).

- In Vitro Chromosomal Aberration Test (OECD 473) : Employ mammalian cell lines (e.g., CHO-K1) exposed to 5-AIQ at non-cytotoxic concentrations.

- In Vivo Micronucleus Test (OECD 474) : Administer 5-AIQ orally to mice, followed by bone marrow sampling and staining with acridine orange. These protocols confirmed 5-AIQ’s lack of mutagenic or clastogenic activity .

Q. How is 5-AIQ applied in antiviral drug discovery, particularly against SARS-CoV-2 proteases?

Advanced

5-AIQ serves as a critical fragment in covalent DNA-encoded library (DEL) screens targeting SARS-CoV-2 PLpro and 3CLpro. Structural studies reveal that its aromatic core and amino group form hydrogen bonds with catalytic cysteine residues. Activity optimization involves substituting the triazine moiety with flexible linkers (e.g., methylene groups) to enhance binding. De-aromatization of the isoquinoline ring reduces inhibitory activity, underscoring the fragment’s indispensability .

Q. What strategies are effective for optimizing 5-AIQ derivatives to improve target binding and selectivity?

Advanced

- Fragment-Based Drug Design (FBDD) : Use X-ray crystallography to identify key interactions between 5-AIQ and target proteins (e.g., Trypanosoma brucei nucleoside 2-deoxyribosyltransferase) .

- Substitution Patterns : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) to enhance π-π stacking. Avoid bulky substituents that disrupt planar geometry.

- Linker Flexibility : Incorporate methylene or polyethylene glycol (PEG) spacers to improve conformational adaptability .

Q. How do host-guest complexes with β-cyclodextrin influence 5-AIQ’s photophysical properties?

Basic/Advanced

β-cyclodextrin forms a 1:1 inclusion complex with 5-AIQ, shifting its absorption maxima and enhancing fluorescence quantum yield. This is attributed to restricted molecular motion and reduced solvent polarity within the cyclodextrin cavity. Methods to study this include Job’s plot analysis for stoichiometry determination and time-resolved fluorescence spectroscopy to assess excited-state dynamics .

Q. What computational tools are used to predict 5-AIQ’s ADME and metabolic stability?

Advanced

In silico ADME profiling employs tools like SwissADME and Schrödinger’s QikProp to predict solubility, blood-brain barrier permeability, and cytochrome P450 interactions. Metabolic stability is assessed using human liver microsomes (HLMs) with UPLC-MS/MS to quantify parent compound depletion. Key findings indicate moderate hepatic clearance and low risk of drug-drug interactions .

Q. How does 5-AIQ enhance chemiluminescence in luminol-H₂O₂-HRP systems, and what are its analytical applications?

Methodological

5-AIQ acts as a co-catalyst in horseradish peroxidase (HRP)-mediated chemiluminescence, accelerating electron transfer between luminol radicals and H₂O₂. This is quantified using kinetic assays measuring luminescence intensity over time. Applications include immunoassays for detecting low-abundance biomarkers, where 5-AIQ improves signal-to-noise ratios by 2–3 fold .

Q. What spectroscopic techniques are suitable for studying 5-AIQ’s excited-state behavior in different solvents?

Basic

- Solvatochromism Analysis : Measure UV-Vis absorption and emission spectra in solvents of varying polarity (e.g., cyclohexane, ethanol). Use Lippert-Mataga plots to correlate Stokes shifts with solvent dielectric constant.

- Time-Dependent Density Functional Theory (TD-DFT) : Validate experimental data by simulating excited-state dipole moments and charge-transfer transitions .

Q. How can researchers address variability in 5-AIQ’s pharmacological data across studies?

Advanced

- Structural Rigor : Ensure consistent synthesis and characterization protocols to minimize batch-to-batch variability.

- Context-Specific Assays : Tailor in vitro models (e.g., cell lines, enzyme isoforms) to replicate in vivo conditions. For example, PARP-1 inhibition assays should use physiological NAD⁺ concentrations (~100 µM).

- Meta-Analysis : Pool data from multiple studies (e.g., genotoxicity, IC₅₀ values) to identify outliers and refine structure-activity relationships .

Propiedades

IUPAC Name |

isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVYNUOOZIKEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Record name | 5-aminoisoquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150077 | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID4248661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1125-60-6 | |

| Record name | 5-Aminoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.